Cas no 2172509-06-5 (2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid
- 2172509-06-5
- EN300-1596391
- 2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid
-
- インチ: 1S/C9H13F2N3O2/c1-5(2)9-6(3-8(15)16)12-13-14(9)4-7(10)11/h5,7H,3-4H2,1-2H3,(H,15,16)
- InChIKey: QNWGZUDFMCZBRI-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C(=C(CC(=O)O)N=N1)C(C)C)F
計算された属性
- せいみつぶんしりょう: 233.09758299g/mol
- どういたいしつりょう: 233.09758299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596391-10.0g |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 10g |
$7681.0 | 2023-06-04 | ||
Enamine | EN300-1596391-0.25g |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 0.25g |
$1642.0 | 2023-06-04 | ||
Enamine | EN300-1596391-2.5g |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 2.5g |
$3501.0 | 2023-06-04 | ||
Enamine | EN300-1596391-50mg |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 50mg |
$1500.0 | 2023-09-23 | ||
Enamine | EN300-1596391-5000mg |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 5000mg |
$5179.0 | 2023-09-23 | ||
Enamine | EN300-1596391-100mg |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 100mg |
$1572.0 | 2023-09-23 | ||
Enamine | EN300-1596391-500mg |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 500mg |
$1714.0 | 2023-09-23 | ||
Enamine | EN300-1596391-0.05g |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 0.05g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1596391-5.0g |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 5g |
$5179.0 | 2023-06-04 | ||
Enamine | EN300-1596391-1.0g |
2-[1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172509-06-5 | 1g |
$1785.0 | 2023-06-04 |
2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acidに関する追加情報
Introduction to 2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic Acid (CAS No. 2172509-06-5)
2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2172509-06-5, belongs to the triazole derivative class, which is well-documented for its role in various therapeutic applications. The presence of fluoro and alkyl substituents in its molecular structure enhances its pharmacological properties, making it a subject of intense study for drug development.
The molecular framework of 2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid incorporates a triazole ring, which is known for its stability and ability to interact with biological targets. The fluoroethyl group at the 1-position and the propan-2-yl group at the 5-position contribute to the compound's lipophilicity and metabolic stability, key factors in drug design. These structural elements not only influence the compound's solubility and bioavailability but also play a crucial role in modulating its interaction with biological receptors.
In recent years, there has been a growing interest in triazole-based compounds due to their broad spectrum of biological activities. Research has shown that these molecules can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The fluoro substitution in particular has been linked to enhanced binding affinity and improved pharmacokinetic profiles. For instance, fluoroalkyl groups are frequently incorporated into drug candidates to improve their metabolic resistance and reduce degradation by enzymatic pathways.
The propan-2-yl moiety in 2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid adds another layer of complexity to its pharmacological behavior. This group can influence the compound's solubility in both aqueous and lipid environments, which is critical for drug delivery systems. Additionally, the acetic acid moiety at the 4-position of the triazole ring suggests potential interactions with carboxylic acid binding sites in biological targets.
Recent studies have explored the synthesis and characterization of various triazole derivatives as potential therapeutic agents. One notable area of research has been the development of novel antimicrobial compounds to combat rising antibiotic resistance. The structural features of CAS No. 2172509-06-5 make it an attractive candidate for such applications. The fluoro substituents enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Another emerging field where this compound shows promise is in anticancer research. Triazole derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in tumor growth and progression. The unique combination of substituents in 2-(1-(2,2-difluoroethyl))-5-(propan-2-yloxy)-1H-[1, 2, 3-triazol]-4-carboxylic acid) may provide a scaffold for developing next-generation anticancer drugs with improved efficacy and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents efficiently. The use of fluorinated reagents has also been crucial in achieving the correct fluoroethyl group configuration.
In terms of pharmacokinetics, studies have indicated that compounds with similar structural motifs exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The fluoroethyl group enhances lipophilicity without compromising water solubility significantly, which is ideal for oral administration. Additionally, the metabolic stability provided by these substituents allows for prolonged half-life and sustained therapeutic effects.
The potential applications of CAS No. 2172509-06.
2172509-06-5 (2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid) 関連製品
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)
- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)
- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)
- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)
- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)
- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)
- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
- 34210-10-1(Prostaglandin E2-d4)
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)